molecular formula C12H10N2O3S B2975815 [2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid CAS No. 329698-00-2

[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid

Cat. No.: B2975815
CAS No.: 329698-00-2
M. Wt: 262.28
InChI Key: YUASLJXAXQANLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of [2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid typically involves the reaction of benzoyl chloride with 2-aminothiazole, followed by the introduction of an acetic acid moiety. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Scientific Research Applications

[2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid is widely used in scientific research due to its versatile biological activities. It is employed in:

Mechanism of Action

The mechanism of action of [2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring structure allows it to bind effectively to these targets, modulating their activity. This can lead to various biological effects, including antimicrobial and anti-inflammatory responses .

Comparison with Similar Compounds

Similar compounds to [2-(Benzoylamino)-1,3-thiazol-4-yl]acetic acid include:

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug that also contains a thiazole ring.

    Abafungin: An antifungal drug with a thiazole moiety.

    Bleomycin: An antineoplastic drug that includes a thiazole ring.

What sets this compound apart is its specific acetic acid moiety, which can influence its reactivity and biological activity, making it unique among thiazole derivatives.

Properties

IUPAC Name

2-(2-benzamido-1,3-thiazol-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-10(16)6-9-7-18-12(13-9)14-11(17)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUASLJXAXQANLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.